Bis(4-chlorophenyl)methanamine hydrochloride
Description
Bis(4-chlorophenyl)methanamine hydrochloride is a hydrochloride salt of a methanamine derivative featuring two 4-chlorophenyl groups attached to the central carbon atom. For instance, (4-chlorophenyl)methanamine hydrochloride (C₇H₈Cl₂N) is synthesized via transition metal-free catalytic reduction of primary amides using an abnormal N-heterocyclic carbene (NHC) potassium catalyst, yielding a colorless solid with 97% efficiency . This compound likely shares similar synthetic routes, where halogenated aryl groups are introduced to modulate electronic and steric properties for applications in pharmaceuticals or receptor ligand development .
Properties
IUPAC Name |
bis(4-chlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCQZCATBVBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-41-4 | |
| Record name | bis(4-chlorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination with Borohydride-Titanium Systems
The most widely documented laboratory method involves reductive amination using sodium tetrahydroborate (NaBH₄) and titanium tetrachloride (TiCl₄) in 1,2-dimethoxyethane (DME). This single-step protocol converts 9-(dimethoxymethyl)anthracene to bis(4-chlorophenyl)methanamine hydrochloride at 20°C over 24 hours. The reaction proceeds via a titanium-mediated mechanism where TiCl₄ coordinates to the imine intermediate, facilitating selective reduction by NaBH₄.
Key parameters:
Alternative Pathway: Benzyl Chloride Amination
A secondary route reacts 4-chlorobenzyl chloride with methylamine under alkaline conditions. While less efficient than the TiCl₄ method, this approach avoids transition metal catalysts:
Optimization challenges:
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Competing formation of 4,4'-dichlorodiphenylmethane byproducts
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Requires strict temperature control (0–5°C) to suppress hydrolysis
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow chemistry to enhance reproducibility and scalability. Aromsyn’s patented process demonstrates:
Table 1: Industrial vs. Laboratory Synthesis Comparison
Waste Stream Management
Advanced industrial protocols integrate in-situ HCl neutralization, reducing effluent acidity by 78% compared to batch methods. The process utilizes:
Enabling direct discharge of neutralized wastewater after salt recovery.
Reaction Optimization Strategies
Catalyst Loading Effects
Varying TiCl₄ concentrations significantly impact yield:
Table 2: Titanium Tetrachloride Optimization
Optimal loading occurs at 1.2 equivalents, balancing catalytic activity vs. side reactions.
Solvent Screening
Comparative solvent studies reveal DME outperforms THF and DCM:
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Dielectric constant: DME (7.2) enables better ion separation than THF (7.6)
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Boiling point: DME’s 85°C allows reflux-free room temperature reactions
Quality Control and Characterization
Analytical Protocols
Batch certification includes:
Impurity Profiling
Common impurities and mitigation strategies:
Table 3: Typical Impurities and Controls
| Impurity | Source | Control Measure |
|---|---|---|
| 4,4'-Dichlorodiphenylmethane | Over-reduction | Strict stoichiometric control |
| N-Oxide Derivatives | Atmospheric oxidation | Nitrogen blanket during workup |
| Hydrolysis Products | Moisture exposure | Molecular sieves in solvent |
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-chlorophenyl)methanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis(4-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Bis(4-chlorophenyl)methanamine hydrochloride with structurally related aryl-substituted methanamine hydrochlorides:
Key Comparative Insights:
Substituent Effects: Halogen Influence: Replacing chlorine with fluorine (as in bis(4-fluorophenyl)methanamine) reduces molecular weight (255.69 vs. Heterocyclic vs. Aryl Groups: Compounds like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride introduce sulfur-containing heterocycles, which improve metabolic stability and binding affinity compared to purely aromatic systems .
Synthetic Methods: Transition metal-free catalytic reduction (used for (4-chlorophenyl)methanamine hydrochloride) offers a scalable, eco-friendly route . Piperazinyl derivatives (e.g., (E)-1-(4-chlorophenyl)-N-((4-chlorophenyl)(piperazin-1-yl)methylene)methanamine hydrochloride) require multi-step synthesis but exhibit serotonin/norepinephrine receptor dual activity, highlighting the role of amine functionalization in pharmacology .
Physical Properties :
- Melting points vary significantly with structural complexity. For example, [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride melts at 268°C, likely due to strong intermolecular interactions from the thiazole ring .
Applications :
- (4-Chlorophenyl)(phenyl)methanamine hydrochloride is a precursor in antihistamine synthesis , while oxadiazole derivatives show promise in CNS-targeted drug development .
Research Findings and Trends
- Receptor Binding: Piperazinyl-substituted analogs (e.g., I-15 in ) demonstrate dual serotonin/norepinephrine receptor inhibition (IC₅₀ < 100 nM), suggesting that bis(4-chlorophenyl)methanamine derivatives could be optimized for neuropharmacology .
- Catalytic Advances : Transition metal-free methods () highlight a shift toward sustainable amine synthesis, applicable to bis(4-chlorophenyl)methanamine production.
- Structural Diversity : Heterocyclic variants (thiazole, oxadiazole) dominate recent research, emphasizing the need for tailored solubility and stability in drug candidates .
Biological Activity
Bis(4-chlorophenyl)methanamine hydrochloride, also known as bis(4-chlorophenyl)methanamine, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H12Cl2N·HCl. The compound features two chlorophenyl groups attached to a central methanamine moiety, contributing to its lipophilicity and potential interactions with biological targets.
Research indicates that this compound exhibits various mechanisms of action, primarily through:
- Antimicrobial Activity : It has been shown to inhibit the growth of several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness against these pathogens is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
- Anticancer Properties : this compound demonstrates cytotoxic effects on various cancer cell lines. Studies have reported its potential in inducing apoptosis in tumor cells, with IC50 values indicating significant potency against ovarian cancer cells (A2780) and melanoma cells.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokine production in vitro.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Tested Concentration (mg/mL) | Inhibition Rate (%) | Cell Line/Model |
|---|---|---|---|
| Antimicrobial | 0.5 | 66% (against MRSA) | Bacterial growth inhibition |
| Anticancer (A2780) | Varying concentrations | IC50 = 19.5 μM | Ovarian cancer cell line |
| Anticancer (Melanoma) | Varying concentrations | IC50 = 13.7 μM | Melanoma cell line |
| Anti-inflammatory | 10 | 50% reduction | LPS-induced RAW 264.7 cells |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, particularly against MRSA, highlighting its potential as a novel antimicrobial agent.
- Cytotoxicity in Cancer Cells : In vitro studies on A2780 ovarian cancer cells revealed that this compound induced apoptosis at concentrations as low as 10 μM, demonstrating its potential as an anticancer therapeutic.
- Inflammation Model : Utilizing RAW 264.7 macrophages stimulated with LPS, the compound was shown to significantly reduce NO production, suggesting a mechanism for its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bis(4-chlorophenyl)methanamine hydrochloride, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reductive amination of 4-chlorobenzaldehyde derivatives with ammonia under acidic or basic conditions (e.g., using NaBH₄ or LiAlH₄ as reducing agents) is a common approach. Reaction parameters such as pH, temperature (optimized between 0–25°C), and solvent polarity significantly affect yield and purity. Ensure anhydrous conditions to prevent hydrolysis of intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. Compare retention times against certified reference standards (e.g., EP impurity standards for related chlorophenyl compounds) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and FT-IR (N-H stretch ~3300 cm⁻¹). Mass spectrometry (ESI-MS) can validate molecular ion peaks (e.g., [M+H]⁺ at m/z 295.1) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact with skin. Storage conditions should be anhydrous (desiccated at 2–8°C) to prevent degradation. Refer to SDS guidelines for emergency measures (e.g., eye rinsing with water for 15 minutes) .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between theoretical and experimental spectral data for this compound?
- Methodology : Cross-validate data using multiple techniques (e.g., X-ray crystallography for solid-state conformation vs. DFT calculations for optimized geometries). Adjust computational models (e.g., solvent effects in DFT) to align with experimental NMR shifts. Refer to peer-reviewed studies on analogous chlorophenyl compounds for benchmark data .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS.
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard conditions (e.g., activation energy derived from degradation rates) .
Q. What computational approaches are suitable for predicting the reactivity or interactions of this compound?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic solvents to predict solubility.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers mitigate interference from impurities during analytical quantification?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the target compound from impurities.
- Advanced Chromatography : Employ UPLC with a pentafluorophenyl (PFP) column for enhanced resolution of structurally similar impurities. Reference EP/Pharm. Eur. guidelines for impurity profiling .
Key Considerations for Experimental Design
- Theoretical Frameworks : Align hypotheses with existing theories (e.g., Hammett equation for substituent effects on reactivity) to guide reaction optimization .
- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to ensure reproducibility. Address outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
